

Physical and chemical properties of MTS-PEG4- MTS

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Compound of Interest

Compound Name: 3,6,9-Trioxaundecane-1,11-diyl-
bismethanethiosulfonate

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An In-depth Technical Guide to the Physical and Chemical Properties of MTS-PEG4-MTS

Abstract

MTS-PEG4-MTS, or 1,11-Bis(methanethiosulfonyl)tetraethylene glycol, is a homobifunctional, sulfhydryl-reactive crosslinking agent. Its architecture, featuring two methanethiosulfonate (MTS) reactive groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer, makes it a powerful tool for researchers in biochemistry, drug development, and materials science. This guide provides a comprehensive examination of the core physical and chemical properties of MTS-PEG4-MTS, its reaction mechanism, detailed experimental protocols for its application and characterization, and critical handling and storage procedures. By elucidating the causality behind its reactivity and utility, this document serves as an essential resource for scientists seeking to leverage this versatile crosslinker to probe protein structures, create advanced biomaterials, and engineer complex bioconjugates.

Core Structure and Physicochemical Properties

MTS-PEG4-MTS is structurally defined by three key components: two terminal MTS groups and a central PEG4 spacer. This combination imparts a unique set of properties crucial for its function in bioconjugation.

- **Methanethiosulfonate (MTS) Groups:** These are highly specific reactive moieties that target sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The reaction

forms a stable, yet cleavable, disulfide bond.[1]

- PEG4 Spacer: The tetraethylene glycol chain is a flexible, hydrophilic spacer. This feature enhances the aqueous solubility of the crosslinker and any molecule it modifies, reduces the potential for aggregation, and minimizes steric hindrance, allowing the reactive ends to access target sites more effectively.[2][3][4]

The fundamental properties of MTS-PEG4-MTS are summarized below.

Table 1: Physicochemical Properties of MTS-PEG4-MTS

Property	Value	Source(s) / Rationale
Chemical Name	1,11-Bis(methanethiosulfonyl)tetraethylene glycol	Based on IUPAC nomenclature
Synonyms	MTS-PEG4-MTS	Common laboratory nomenclature
Molecular Formula	$C_{10}H_{22}O_8S_4$	Calculated from structure
Molecular Weight	390.54 g/mol	Calculated from formula
Appearance	Colorless to light yellow liquid or low-melting solid	Inferred from similar PEG-thiol reagents[5][6]
Purity	Typically >95% (as determined by HPLC)	Standard purity for high-grade biochemical reagents[7][8]
Spacer Arm Length	~18.4 Å	Calculated based on bond lengths
Solubility	Soluble in water and polar organic solvents (DMSO, DMF)	The hydrophilic PEG4 chain confers high solubility in aqueous and polar organic media[3][9][10]
Reactivity	Specific for sulfhydryl (thiol) groups	Characteristic reactivity of the MTS functional group[1]

Diagram 1: Molecular Structure of MTS-PEG4-MTS

Caption: Chemical structure of MTS-PEG4-MTS.

Reactivity and Crosslinking Mechanism

The utility of MTS-PEG4-MTS is rooted in the specific and efficient reaction between its terminal MTS groups and free thiols. This reaction is a cornerstone of bioconjugation strategies targeting cysteine residues.

Mechanism of Thiol-Disulfide Exchange

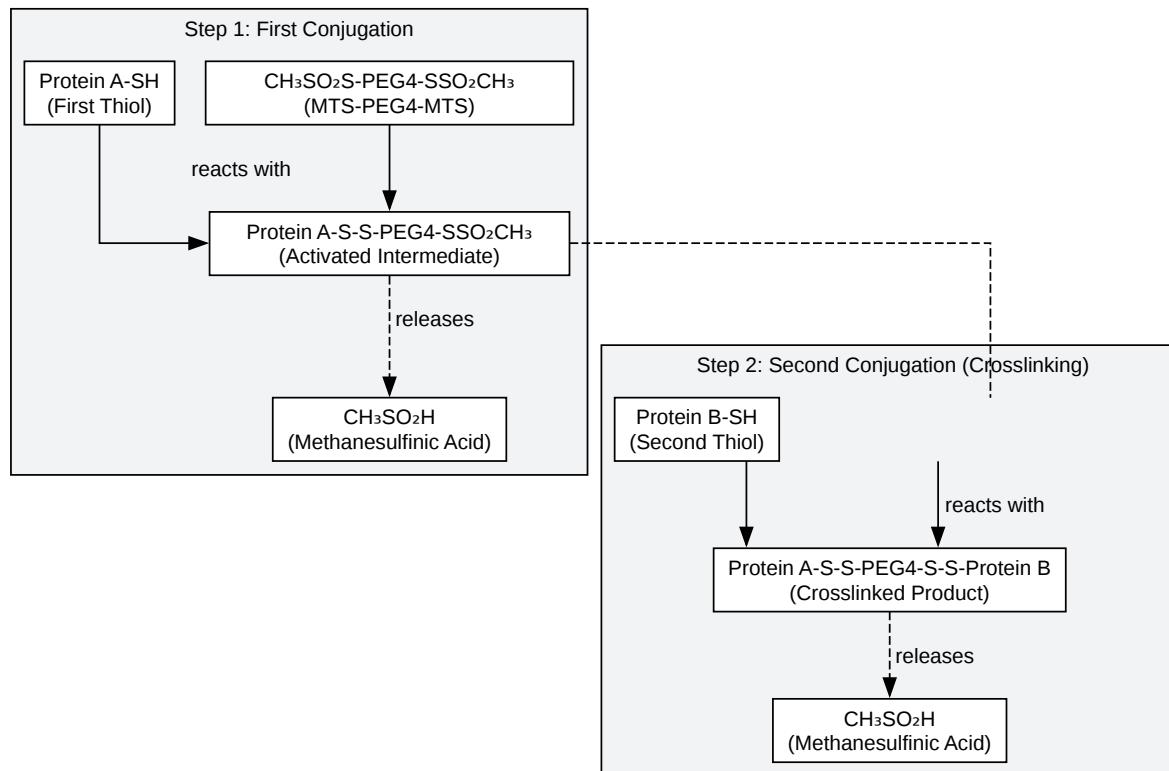
The MTS group reacts with a nucleophilic thiolate anion ($R-S^-$) in a thiol-disulfide exchange reaction. This process results in the formation of a new, stable disulfide bond between the target molecule and the PEG linker, with methanesulfenic acid released as a byproduct.

Because the molecule is homobifunctional, this can occur at both ends, allowing it to act as a bridge between two thiol-containing molecules.

The key advantages of this chemistry include:

- **High Specificity:** The reaction is highly selective for thiol groups under mild pH conditions (typically pH 6.5-7.5), minimizing off-target reactions with other nucleophilic residues like amines (e.g., lysine).[\[2\]](#)
- **Reversibility:** The resulting disulfide bond is stable under physiological conditions but can be readily cleaved by the addition of excess reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is a critical feature for applications requiring the release of a conjugated molecule or the separation of crosslinked proteins.[\[2\]](#)

Diagram 2: Two-Step Crosslinking Mechanism



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Caption: Reaction scheme for protein crosslinking using MTS-PEG4-MTS.

Experimental Protocols and Characterization

To ensure successful and reproducible results, validated protocols are essential. The following sections provide step-by-step methodologies for a typical protein crosslinking experiment and subsequent analysis.

Protocol 1: Intermolecular Protein Crosslinking

This protocol describes the general procedure for crosslinking two proteins, each possessing an accessible cysteine residue.

Rationale: The choice of buffer is critical; it must be free of primary amines and reducing agents that would compete with the reaction.[\[11\]](#) A slight molar excess of the crosslinker is used to drive the reaction towards the singly-reacted intermediate before the addition of the second protein.

Materials:

- Protein A (with accessible thiol)
- Protein B (with accessible thiol)
- MTS-PEG4-MTS
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed.
- Quenching Solution: 1 M DTT or 1 M L-cysteine.
- Anhydrous DMSO or DMF.

Procedure:

- Protein Preparation:
 - Dissolve or dilute Protein A and Protein B into the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. If the proteins are in an incompatible buffer, perform a buffer exchange using a desalting column.
 - If necessary, reduce any existing disulfide bonds in the proteins by incubating with 5-10 mM TCEP for 30-60 minutes at room temperature, followed by TCEP removal.[\[12\]](#)
- Crosslinker Preparation:

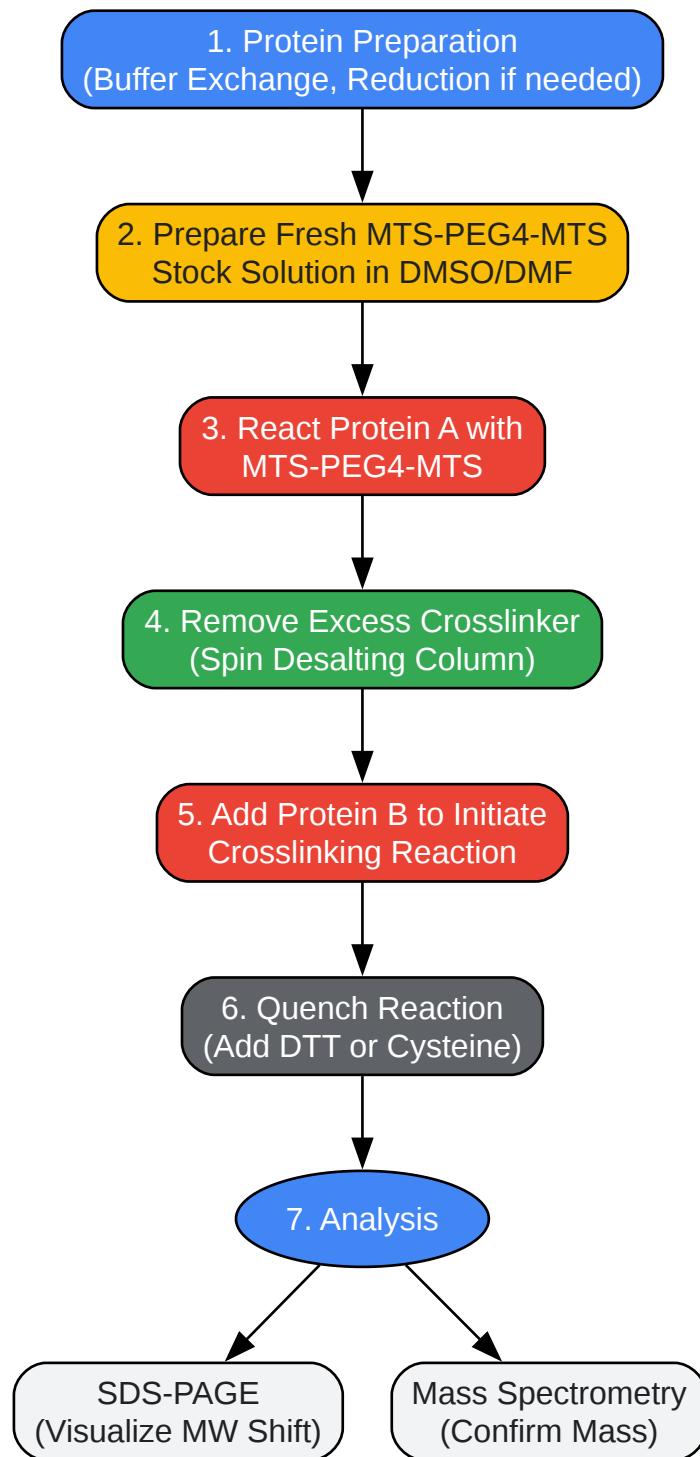
- Immediately before use, prepare a 10 mM stock solution of MTS-PEG4-MTS in anhydrous DMSO or DMF.[\[11\]](#) This is necessary as the reagent is less stable in aqueous solutions.
- First Conjugation Reaction:
 - Add a 5- to 20-fold molar excess of the MTS-PEG4-MTS stock solution to the solution of Protein A.
 - Incubate for 1-2 hours at room temperature or 4°C with gentle mixing. The optimal time may require empirical determination.
- Removal of Excess Crosslinker (Optional but Recommended):
 - To prevent self-crosslinking of Protein B, remove unreacted MTS-PEG4-MTS from the Protein A-PEG4-MTS intermediate using a spin desalting column.
- Second Conjugation (Crosslinking):
 - Add Protein B to the solution containing the activated Protein A intermediate at a 1:1 molar ratio.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C.
- Quenching:
 - Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any remaining MTS groups. Incubate for 15-30 minutes.
- Analysis:
 - Analyze the reaction products using SDS-PAGE and/or Mass Spectrometry as described below.

Protocol 2: Characterization of Crosslinked Products

Verification of a successful crosslinking reaction is paramount.

- SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is the most direct method to visualize crosslinking.
 - Principle: Crosslinked products will have a higher molecular weight than the individual protein monomers.
 - Procedure: Load samples from the reaction mixture onto a polyacrylamide gel. After electrophoresis and staining (e.g., with Coomassie Blue), a successful reaction will show a new band at a molecular weight corresponding to the sum of Protein A and Protein B.[13]
- Mass Spectrometry (MS): For unambiguous confirmation, MS provides precise mass data.
 - Principle: The mass of the crosslinked product will equal the sum of the masses of Protein A, Protein B, and the PEG4 linker fragment, minus the masses of the two leaving groups and two protons.
 - Procedure: Purify the crosslinked species using size-exclusion or affinity chromatography, then analyze via LC-MS.

Diagram 3: General Experimental Workflow



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Caption: Workflow for crosslinking and analysis.

Storage, Handling, and Stability

The integrity and reactivity of MTS-PEG4-MTS are highly dependent on proper storage and handling. The MTS groups are susceptible to hydrolysis, and both MTS and free thiols are prone to oxidation.

Table 2: Recommended Storage and Handling

Condition	Recommendation	Rationale	Source(s)
Solid Form	Store at -20°C or below. Protect from light and moisture. Store under an inert atmosphere (argon or nitrogen).	Minimizes hydrolysis and oxidation, preserving the reactivity of the MTS groups.	[14][15]
Stock Solutions	Prepare fresh in anhydrous DMSO or DMF. For short-term storage (<1 month), store at -20°C. For longer-term (<6 months), store at -80°C.	Anhydrous organic solvents prevent hydrolysis. Low temperatures slow degradation.	[11][15]
Handling	Allow the vial to warm to room temperature before opening. Aliquot into single-use volumes.	Prevents condensation of atmospheric moisture into the reagent. Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.	[14][15]
Safety	Handle with appropriate personal protective equipment (gloves, safety glasses).	Standard laboratory practice for handling chemical reagents. While specific data for MTS-PEG4-MTS is not available, related PEG compounds are generally not classified as hazardous.[16]	

Applications in Research and Drug Development

The unique properties of MTS-PEG4-MTS make it a versatile tool for a variety of scientific applications.

- **Structural Biology:** It is used to probe protein topology and quaternary structure. By introducing cysteine mutations at specific sites, researchers can use MTS-PEG4-MTS to measure distances and determine the proximity of different domains or subunits within a protein complex.[1]
- **Hydrogel Formation:** When used with multi-arm, thiol-terminated polymers, MTS-PEG4-MTS can act as a crosslinker to form biocompatible, cleavable hydrogels. These materials are highly valuable for controlled drug delivery and 3D cell culture, as the encapsulated contents can be released on-demand by introducing a reducing agent.[17][18]
- **Bioconjugation and Surface Modification:** The reagent can be used to attach thiol-containing molecules (peptides, drugs, probes) to a protein or surface that has been functionalized with a cysteine residue, creating stable yet reversible bioconjugates.[19]

Conclusion

MTS-PEG4-MTS is a potent and adaptable chemical crosslinker whose value is derived from the synergistic combination of its components: the thiol-specific reactivity of the MTS groups, the solubilizing and flexible nature of the PEG4 spacer, and the inherent reversibility of the formed disulfide bond. A thorough understanding of its chemical properties, reaction kinetics, and proper handling is essential for its successful implementation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply MTS-PEG4-MTS in their work, enabling deeper insights into protein interactions and the development of novel biomaterials and therapeutics.

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